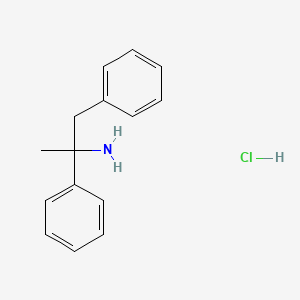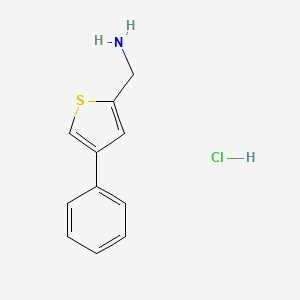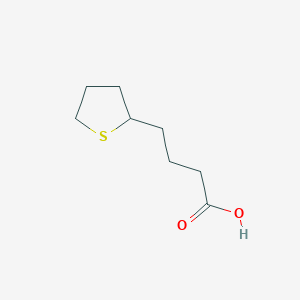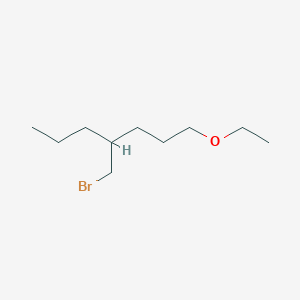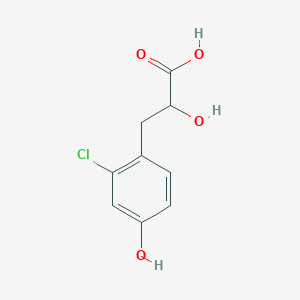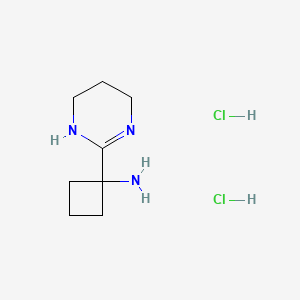
1-(1,4,5,6-Tetrahydropyrimidin-2-yl)cyclobutan-1-aminedihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-methyl-1,4,5,6-tetrahydropyrimidin-2-yl)cyclobutan-1-amine dihydrochloride is a chemical compound with the following properties:
IUPAC Name: 1-(1-methyl-1,4,5,6-tetrahydropyrimidin-2-yl)cyclobutan-1-amine dihydrochloride
Molecular Formula: C₉H₁₇N₃·2HCl
Molecular Weight: 240.18 g/mol
InChI Code: 1S/C9H17N3.2ClH/c1-12-7-3-6-11-8(12)9(10)4-2-5-9
Description: It exists as a white powder and is soluble in water .
Preparation Methods
Synthetic Routes::
Cyclobutanone Derivative Route:
Pyrimidine Ring Formation Route:
- Information on large-scale industrial production methods is limited. research laboratories often synthesize this compound for scientific investigations.
Chemical Reactions Analysis
1-(1-methyl-1,4,5,6-tetrahydropyrimidin-2-yl)cyclobutan-1-amine dihydrochloride undergoes various reactions:
Reduction: Reduction of the cyclobutanone moiety to form the cyclobutylamine.
Substitution: Nucleophilic substitution reactions at the pyrimidine ring.
Common Reagents: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂), and various nucleophiles.
Major Products: The reduced cyclobutylamine and its derivatives .
Scientific Research Applications
This compound finds applications in:
Medicine: Investigated for potential therapeutic effects due to its unique structure.
Chemical Biology: Used as a building block in drug discovery.
Industry: Limited information, but it may have applications in fine chemicals .
Mechanism of Action
- The precise mechanism of action remains an active area of research.
- It likely interacts with specific molecular targets or pathways, but further studies are needed.
Comparison with Similar Compounds
- Unfortunately, specific similar compounds are not mentioned in the available data.
Properties
Molecular Formula |
C8H17Cl2N3 |
|---|---|
Molecular Weight |
226.14 g/mol |
IUPAC Name |
1-(1,4,5,6-tetrahydropyrimidin-2-yl)cyclobutan-1-amine;dihydrochloride |
InChI |
InChI=1S/C8H15N3.2ClH/c9-8(3-1-4-8)7-10-5-2-6-11-7;;/h1-6,9H2,(H,10,11);2*1H |
InChI Key |
XWCJHOQOIAXNIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(C2=NCCCN2)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


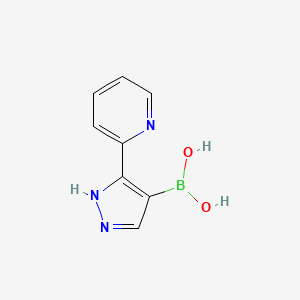
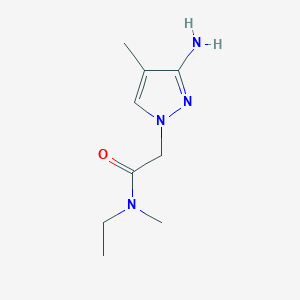
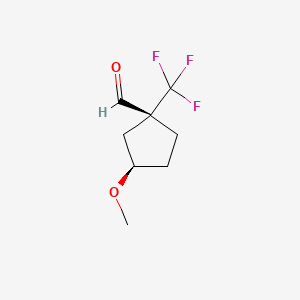
![(1-Methyl-1H-pyrazolo[4,3-b]pyridin-6-yl)boronic acid hydrochloride](/img/structure/B13540605.png)
![1-(7-Oxabicyclo[2.2.1]heptan-2-yl)-2,2,2-trifluoroethan-1-amine](/img/structure/B13540618.png)
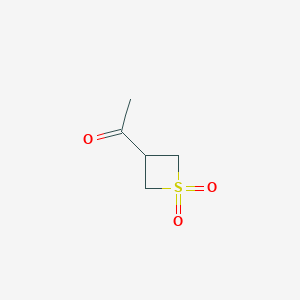
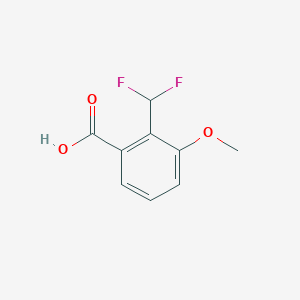
![1-Chloro-6,8-dimethylpyrrolo[1,2-a]pyrazine](/img/structure/B13540634.png)
